molecular formula C17H19NO3 B5266873 2-methoxy-N-(4-methoxybenzyl)-N-methylbenzamide

2-methoxy-N-(4-methoxybenzyl)-N-methylbenzamide

Cat. No.: B5266873
M. Wt: 285.34 g/mol
InChI Key: RQZGGFQIRSNBNZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-methoxy-N-(4-methoxybenzyl)-N-methylbenzamide is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is also known as GW6471 and is a selective antagonist of the peroxisome proliferator-activated receptor alpha (PPARα).

Mechanism of Action

The mechanism of action of 2-methoxy-N-(4-methoxybenzyl)-N-methylbenzamide involves the selective inhibition of PPARα. PPARα is a nuclear receptor that regulates the expression of genes involved in lipid and glucose metabolism. When activated by its ligands, PPARα binds to specific DNA sequences and promotes the transcription of target genes. However, the binding of this compound to PPARα prevents this activation, leading to a decrease in the expression of target genes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied. In vitro studies have shown that this compound inhibits the expression of genes involved in lipid metabolism, including fatty acid oxidation and triglyceride synthesis. In vivo studies have also demonstrated that treatment with this compound leads to a decrease in plasma triglyceride levels and an increase in insulin sensitivity. These effects suggest that this compound may have therapeutic potential for the treatment of metabolic disorders such as dyslipidemia and type 2 diabetes.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-methoxy-N-(4-methoxybenzyl)-N-methylbenzamide in lab experiments is its selectivity for PPARα. This allows for the specific inhibition of PPARα without affecting other nuclear receptors. However, one limitation of this compound is its low solubility in aqueous solutions, which can make it difficult to use in certain experimental settings. Additionally, the potential toxicity of this compound should be carefully considered when using it in lab experiments.

Future Directions

There are several future directions for the study of 2-methoxy-N-(4-methoxybenzyl)-N-methylbenzamide. One area of research could focus on the potential therapeutic applications of this compound for the treatment of metabolic disorders such as dyslipidemia and type 2 diabetes. Another area of research could investigate the effects of this compound on other physiological processes, such as inflammation and oxidative stress. Additionally, the development of more potent and selective PPARα antagonists based on the structure of this compound could be an interesting avenue for future research.

Synthesis Methods

The synthesis of 2-methoxy-N-(4-methoxybenzyl)-N-methylbenzamide involves the reaction of 4-methoxybenzylamine with 2-methoxy-N-methylbenzamide in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-(dimethylamino)pyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran (THF) at room temperature for several hours. The resulting product is then purified by column chromatography to obtain pure this compound.

Scientific Research Applications

2-methoxy-N-(4-methoxybenzyl)-N-methylbenzamide has been extensively studied for its potential applications in scientific research. This compound is a selective antagonist of PPARα, which is a nuclear receptor that plays a critical role in the regulation of lipid and glucose metabolism. PPARα has been implicated in the pathogenesis of several metabolic disorders, including dyslipidemia, insulin resistance, and type 2 diabetes. Therefore, the use of PPARα antagonists such as this compound may have therapeutic potential for the treatment of these disorders.

Properties

IUPAC Name

2-methoxy-N-[(4-methoxyphenyl)methyl]-N-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO3/c1-18(12-13-8-10-14(20-2)11-9-13)17(19)15-6-4-5-7-16(15)21-3/h4-11H,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQZGGFQIRSNBNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=C(C=C1)OC)C(=O)C2=CC=CC=C2OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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